Triethyl pyridine-2,3,6-tricarboxylate
Description
Triethyl pyridine-2,3,6-tricarboxylate (CAS 122509-29-9) is an ester derivative of pyridine substituted with three ethoxycarbonyl groups at positions 2, 3, and 4. Its molecular formula is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol . It is synthesized as a byproduct during the palladium-catalyzed alkoxycarbonylation of 2,3,6-trichloropyridine in ethanol, isolated via flash chromatography (ethyl acetate/hexane eluent) as a colorless oil . Key spectroscopic data include:
Properties
CAS No. |
122509-29-9 |
|---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
triethyl pyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C14H17NO6/c1-4-19-12(16)9-7-8-10(13(17)20-5-2)15-11(9)14(18)21-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
VHGMVGKGVBTICM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Tricarboxylates
a) Triethyl Pyridine-2,4,6-Tricarboxylate (PTC)
- Structure : Ester groups at positions 2, 4, and 5.
- Applications: Widely used in MOFs due to tridentate coordination (N and two carboxylate oxygens), enabling robust 3D structures.
- Key Difference : The 2,4,6-substitution pattern allows bridging via the third carboxylate, unlike the 2,3,6-isomer, which has adjacent esters that may sterically hinder coordination .
b) Triethyl 4-Phenylpyridine-2,3,6-Tricarboxylate (CAS 82511-44-2)
- Structure : A phenyl substituent at position 3.
- Molecular Formula: C₂₀H₂₁NO₆ (MW = 371.39 g/mol).
c) Trimethyl 1-Aryl Indolizine-1,2,3-Tricarboxylates
- Example : Trimethyl indolizine-1,2,3-tricarboxylate.
- Synthesis : Derived from pyridine and dimethyl acetylenedicarboxylate (DMAD) under oxidative conditions.
- Contrast : These fused heterocycles lack the pyridine core but share ester-rich structures, emphasizing the role of reaction conditions in product divergence .
Substituted Pyridine Tricarboxylates with Functional Groups
a) Trimethyl 1-(4-Bromophenyl)-2-methyl-...-tricarboxylate (6m)
- Physical State : White solid, m.p. 206–208°C .
- Molecular Formula: C₂₆H₂₄BrNO₆ (MW = 548.07 g/mol).
- Key Feature : Bromine substituent enhances molecular weight and polarizability, impacting solubility and crystallinity .
b) Trimethyl 1-(4-Methoxyphenyl)-2-methyl-...-tricarboxylate (6k)
- Physical State : White solid, m.p. 169–171°C .
- Molecular Formula: C₂₇H₂₇NO₇ (MW = 500.17 g/mol).
- Contrast: Methoxy groups introduce electron-donating effects, altering NMR chemical shifts (e.g., aromatic proton environments) compared to non-substituted analogs .
Non-Pyridine Tricarboxylates
a) Triethyl Benzene-1,3,5-Tricarboxylate (CAS 4105-92-4)
- Structure : Benzene core with three ethoxycarbonyl groups.
- Physical State : Solid, m.p. 134–139°C .
- Comparison : The absence of pyridine’s nitrogen reduces electron deficiency, limiting use in coordination chemistry but enhancing stability in acidic conditions .
b) Triethyl Propane-1,1,3-Tricarboxylate (CAS 2832-14-6)
Data Table: Comparative Analysis of Selected Tricarboxylates
Key Research Findings and Trends
- Structural Isomerism : The position of ester groups (e.g., 2,3,6 vs. 2,4,6) significantly impacts coordination chemistry. Adjacent esters in 2,3,6-tricarboxylates may limit MOF formation compared to 2,4,6-isomers .
- Substituent Effects : Bulky groups (e.g., phenyl, bromophenyl) increase molecular weight and modify melting points, while electron-donating groups (e.g., methoxy) alter electronic profiles .
- Application Divergence : Pyridine tricarboxylates are favored in materials science, whereas aliphatic analogs dominate organic synthesis due to their flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
